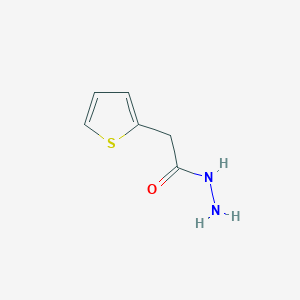

2-Thien-2-ylacetohydrazide

Description

Properties

IUPAC Name |

2-thiophen-2-ylacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c7-8-6(9)4-5-2-1-3-10-5/h1-3H,4,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LELQUIOICURSJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70291923 | |

| Record name | 2-(2-thienyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39978-18-2 | |

| Record name | 39978-18-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-thienyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Chemical Classification Within Hydrazides and Thiophene Derivatives

2-Thien-2-ylacetohydrazide, also known by its synonym 2-(Thiophen-2-yl)acetohydrazide, possesses a systematic chemical structure that places it within two important classes of organic compounds: hydrazides and thiophene (B33073) derivatives. chemscene.com The name itself provides clues to its composition. "Thienyl" indicates the presence of a thiophene ring, a five-membered aromatic ring containing a sulfur atom. The "aceto" part refers to the acetyl group, and "hydrazide" signifies the presence of a -C(O)NHNH2 functional group.

From a classification perspective, it is a carbohydrazide, a subclass of hydrazides where the acyl group is derived from a carboxylic acid. Specifically, it is the hydrazide of 2-thiopheneacetic acid. nih.gov The thiophene moiety classifies it as a heterocyclic compound, which are cyclic compounds containing atoms of at least two different elements in their rings. Thiophene and its derivatives are known for their wide range of chemical reactivity and biological applications. nih.gov

The presence of both the nucleophilic hydrazide group and the reactive thiophene ring allows for a multitude of chemical transformations. The hydrazide moiety can readily react with aldehydes and ketones to form Schiff bases, or it can be used to construct various heterocyclic rings like pyrazoles, oxadiazoles, and triazoles. nih.govresearchgate.net The thiophene ring can undergo electrophilic substitution reactions, further expanding the diversity of accessible derivatives.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 39978-18-2 |

| Molecular Formula | C₆H₈N₂OS |

| Molecular Weight | 156.21 g/mol |

| IUPAC Name | 2-(thiophen-2-yl)acetohydrazide |

| SMILES | NNC(CC1=CC=CS1)=O |

Significance of 2 Thien 2 Ylacetohydrazide in Contemporary Chemical and Pharmaceutical Sciences

Established Reaction Pathways for this compound Synthesis

The primary and most direct route to this compound involves the reaction of a thiophene-2-acetic acid derivative with a hydrazine (B178648) source.

Reaction of Thiophene-2-acetic Acid with Hydrazine

The most conventional and widely employed method for synthesizing this compound is through the direct condensation of thiophene-2-acetic acid or its ester derivative with hydrazine hydrate (B1144303). This reaction is a standard procedure for the formation of hydrazides from carboxylic acids.

The synthesis of the precursor, 2-thiophene acetic acid, can be achieved through various methods. One such method involves the reaction of 2-thiophene oxoethanoic acid with hydrazine hydrate under alkaline conditions at temperatures ranging from 55-98°C for 6-12 hours. google.com Another approach to 2-thiophene acetic acid starts from thiophene, which undergoes chlorination, iodination, and subsequent reaction with diethyl malonate, followed by hydrolysis and decarboxylation to yield the final product with a purity of over 99%. google.com

Once the thiophene-2-acetic acid is obtained, it is typically activated to facilitate the reaction with hydrazine. A common activation method is the conversion of the carboxylic acid to its corresponding acid chloride, isatin-N-acetyl chloride, by reacting it with thionyl chloride. researchgate.net This activated intermediate then readily reacts with hydrazine hydrate to form the desired this compound. For instance, reacting isatin-N-acetyl chloride with an equimolar amount of hydrazine hydrate leads to the formation of the acetohydrazide derivative. researchgate.net

| Reactants | Reagents | Conditions | Product | Reference |

| Thiophene-2-acetic acid | Thionyl chloride, then Hydrazine hydrate | 1. Formation of acid chloride 2. Reaction with hydrazine | This compound | researchgate.net |

| Isatin-N-acetyl chloride | Hydrazine hydrate (equimolar) | Not specified | 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl) acetohydrazide | researchgate.net |

Alternative Synthetic Routes for this compound and Related Scaffolds

Alternative strategies for the synthesis of this compound and its analogs often involve multi-step sequences or the use of different starting materials. One alternative route to the precursor 2-thiophene acetic acid involves the chloromethylation of thiophene to get 2-chloromethyl thiophene, followed by cyanogenation to yield 2-thiophene acetonitrile, which is then hydrolyzed to 2-thiophene acetic acid. google.com

Furthermore, related hydrazide scaffolds can be synthesized, which could be adapted for the synthesis of the target molecule. For example, the synthesis of N'-substituted-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide derivatives starts from 4-chlorobenzoic acid, indicating that various substituted benzoic acids can be precursors to complex hydrazides. researchgate.net Similarly, 2-(benzo[d]thiazol-2'-ylthio)acetohydrazide has been used as a key intermediate for the synthesis of novel heterocyclic compounds. researchgate.net

Optimization of Synthetic Protocols for Enhanced Yield and Purity of this compound

The optimization of synthetic protocols is crucial for improving the yield and purity of this compound. This can be achieved by carefully controlling reaction parameters such as temperature, reaction time, and molar ratios of reactants.

In the synthesis of the precursor 2-thiophene acetic acid from 2-thiophene oxoethanoic acid and hydrazine hydrate, the molar ratio of the reactants is a key factor. Ratios of 1:1 to 1:5 have been explored, with a 1:1 molar ratio being used in a specific example with a reaction time of 6 hours at 55°C. google.com Another example specifies a 1:2 molar ratio with a reaction time of 9 hours at 85°C. google.com These variations highlight the importance of optimizing the stoichiometry and reaction conditions to maximize the yield and purity of the intermediate, which will subsequently affect the final product.

The purity of the final product is also highly dependent on the purification methods employed. Recrystallization from a suitable solvent, such as ethanol, is a common technique to obtain high-purity crystalline products. researchgate.net For the precursor 2-thiophene acetic acid, a method involving crystallization at -10°C followed by filtration has been reported to yield a product with a purity of 94.3% as determined by HPLC. google.com

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives allows for the exploration of a wider range of chemical space and the potential for developing compounds with tailored properties. Substitutions can be introduced on the thiophene ring or on the hydrazide moiety.

The synthesis of 5-aryl-2-acetylthiophenes, which can be precursors to substituted thiophene acetic acids, has been achieved through the Vilsmeier-Haack reaction of acetophenones to form β-aryl-β-chloroacroleins, followed by cyclization with sodium sulfide (B99878) and chloroacetone. mdpi.com This methodology allows for the introduction of various aryl substituents at the 5-position of the thiophene ring.

Furthermore, the synthesis of 2,5-bis[(3,4-ethylenedioxy)thien-2-yl]-3-substituted thiophenes demonstrates the feasibility of introducing substituents at various positions of the thiophene ring. nih.gov The hydrazide moiety itself can also be modified. For example, reacting 2-(benzo[d]thiazol-2'-ylthio)acetohydrazide with carbonyl compounds or phthalic anhydride (B1165640) leads to a variety of N-substituted derivatives. researchgate.net

| Starting Material | Reagents/Conditions | Product | Reference |

| Acetophenones | POCl3, DMF; then Na2S·9H2O, chloroacetone, K2CO3 | 5-aryl-2-acetylthiophenes | mdpi.com |

| 2-(Benzo[d]thiazol-2'-ylthio)acetohydrazide | Acetylacetone | N-(4-oxopentan-2-ylidine) acetohydrazide derivative | researchgate.net |

| 2-(Benzo[d]thiazol-2'-ylthio)acetohydrazide | Phthalic anhydride, acetic acid | 2-(benzo[d]thiazol-2-ylthio)-N'-(1,3-dioxoisoindolin-2-yl)acetamide | researchgate.net |

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to organic synthesis to develop more environmentally benign processes. These approaches focus on the use of greener solvents, catalysts, and energy sources to minimize waste and environmental impact. mdpi.com

For the synthesis of related heterocyclic compounds, green methods such as the use of deep eutectic solvents (DESs) as both solvent and catalyst have been reported for Knoevenagel condensation reactions. researchgate.net Microwave-assisted organic synthesis has also been shown to be more efficient than conventional heating for the synthesis of 2-mercapto dihydrothiazines in a green solvent system of ethanol/water. mdpi.com

While specific green chemistry protocols for the synthesis of this compound are not extensively detailed in the provided search results, the principles can be readily applied. For instance, replacing hazardous organic solvents with greener alternatives like water, ethanol, or deep eutectic solvents could significantly reduce the environmental footprint of the synthesis. Furthermore, employing microwave irradiation could lead to shorter reaction times and potentially higher yields. The development of catalytic, solvent-free, or one-pot procedures would also align with the goals of green chemistry. mdpi.com

| Green Chemistry Approach | Application in Synthesis | Potential Benefits | Reference |

| Use of Green Solvents | Replacing traditional organic solvents with water, ethanol, or Deep Eutectic Solvents (DESs). | Reduced toxicity and environmental pollution. | researchgate.netmdpi.com |

| Microwave-Assisted Synthesis | Using microwave irradiation as an energy source for the reaction. | Faster reaction rates, potentially higher yields, and increased energy efficiency. | mdpi.com |

| Catalyst-Free Conditions | Designing reactions that proceed efficiently without the need for a catalyst. | Reduced waste and cost associated with catalyst use and removal. | researchgate.net |

Advanced Structural Elucidation and Conformational Analysis of 2 Thien 2 Ylacetohydrazide

X-ray Crystallographic Studies of 2-Thien-2-ylacetohydrazide and its Analogues

Investigation of Hydrogen Bonding Networks and Supramolecular Assembly

Hydrogen bonding plays a pivotal role in the supramolecular assembly of hydrazide-containing compounds. The N-H groups of the hydrazide moiety are excellent hydrogen bond donors, while the carbonyl oxygen is a competent acceptor. In the crystal structure of 2-(4-Methyl-phenyl)acetohydrazide, molecules are linked by N-H⋯O hydrogen bonds, forming infinite ribbons along the nih.gov crystallographic direction. nih.gov These primary interactions are often supported by weaker C-H⋯O interactions. Similarly, in other related structures, intermolecular hydrogen bonding involving N—H⋯N and N—H⋯O interactions can create two-dimensional supramolecular networks. uni.lu The formation of these networks is a dominant feature in the crystal engineering of such compounds, dictating their packing and physical properties. In some cases, supramolecular tubes can be formed through hydrogen bonding with solvent molecules, such as water. researchgate.net

Disorder Phenomena in Thienyl Ring Orientations

The thiophene (B33073) ring, due to its similar-sized sulfur and C-H vertices, can exhibit orientational disorder in the solid state. This phenomenon is observed in the crystal structure of N′-[1-(4-hydroxyphenyl)benzylidene]-2-(thiophen-3-yl)acetohydrazide, where the thiophene ring is disordered over two positions. nih.gov The major component has a site occupancy of 76.2%, corresponding to a rotation of approximately 180° about the C-C bond connecting the ring to the rest of the molecule. nih.gov This type of disorder is not uncommon for terminal thiophene rings and reflects the low energy barrier for rotation in the solid state.

Spectroscopic Characterization (NMR, IR) for Structural Confirmation and Conformational Insights

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential tools for confirming the molecular structure of this compound and providing insights into its conformational features in solution.

While specific spectral data for this compound is not detailed in the available literature, data from analogous compounds can be used for comparison. For N′-[1-(4-hydroxyphenyl)benzylidene]-2-(thiophen-3-yl)acetohydrazide, the IR spectrum shows characteristic bands for N-H stretching at 3289 and 3207 cm⁻¹, C-H stretching at 3050 and 2874 cm⁻¹, and a strong carbonyl (C=O) stretch at 1621 cm⁻¹. nih.gov The ¹H NMR spectrum of this compound in CDCl₃ shows signals for the thiophene protons in the aromatic region, a singlet for the CH₂ group at 4.07 ppm, and a singlet for the N-H proton at 9.17 ppm. nih.gov

For a Schiff base derivative, (Z)-2-(phenylamino)-N'-(thiophen-2-ylmethylene) acetohydrazide, the ¹³C NMR spectrum displays peaks in the aromatic region between 127.2 and 142.6 ppm, which is indicative of the substituted benzene (B151609) and thiophene rings. researchgate.net

The following table summarizes typical spectroscopic data for compounds analogous to this compound.

| Spectroscopic Data for Analogous Compounds | |

| Compound | N′-[1-(4-hydroxyphenyl)benzylidene]-2-(thiophen-3-yl)acetohydrazide nih.gov |

| IR (KBr, cm⁻¹) | 3289, 3207 (N-H), 1621 (C=O) |

| ¹H NMR (CDCl₃, ppm) | 7.11-7.25 (thiophene-H), 4.07 (s, 2H, CH₂), 9.17 (s, 1H, NH) |

| Compound | 2,6-Dibromo-1,7-di(thiophen-2-yl)heptane-1,7-dione nih.gov |

| IR (CH₂Cl₂, cm⁻¹) | 1660 (C=O) |

| ¹³C NMR (CDCl₃, ppm) | 186.23 (C=O), 141.28 (thiophene-C), 135.38, 128.46 (thiophene-CH) |

Computational Chemistry and Quantum Mechanical Studies

Computational methods, particularly Density Functional Theory (DFT), provide a powerful means to investigate the conformational landscape, electronic structure, and reactivity of molecules like this compound.

Density Functional Theory (DFT) Calculations for Conformational Stability and Frontier Orbitals

DFT calculations can be employed to determine the relative stabilities of different conformers of this compound, arising from rotation around the various single bonds. Studies on related systems, such as 1,2,7-thiadiazepane, have shown that DFT can identify numerous minimum energy conformers and the transition states connecting them. researchgate.net For this compound, key conformational variables would include the torsion angles defining the orientation of the thienyl group relative to the acetylhydrazide backbone and the conformation around the N-N and C-N bonds of the hydrazide.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal, it provides a unique fingerprint of the molecular environment.

The Hirshfeld surface itself is mapped with properties like dnorm, which combines the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms. Red spots on the dnorm map indicate close contacts with neighboring molecules, typically representing hydrogen bonds or other strong interactions. Blue regions signify longer contacts, and white areas represent contacts around the van der Waals separation distance.

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Interaction Type | Percentage Contribution (%) |

| H···H | 45.0 |

| O···H/H···O | 25.5 |

| N···H/H···N | 12.3 |

| C···H/H···C | 9.8 |

| S···H/H···S | 5.2 |

| Other | 2.2 |

| Note: This table is illustrative and based on typical values for similar organic molecules. Actual values would require specific crystallographic data and analysis. |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface is a 3D plot of the electrostatic potential onto the molecule's electron density surface. It provides a visual guide to the charge distribution.

The color-coding of the MEP map is standardized:

Red: Regions of most negative electrostatic potential, indicating an excess of electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen.

Blue: Regions of most positive electrostatic potential, indicating a deficiency of electrons. These sites, typically around hydrogen atoms bonded to electronegative atoms (e.g., N-H protons), are prone to nucleophilic attack.

Green: Regions of near-zero or neutral potential, often found over carbon backbones and aromatic rings.

For this compound, the MEP map would be expected to show a significant region of negative potential (red) around the carbonyl oxygen atom of the hydrazide group, highlighting its role as a primary hydrogen bond acceptor. The nitrogen atoms of the hydrazide moiety would also exhibit negative potential. Conversely, the most positive potential (blue) would be concentrated on the hydrogen atoms of the N-H group, indicating their strong hydrogen-bond donor capability. The thiophene ring would likely show a more neutral (green) potential, though the sulfur atom could introduce some local variations in charge distribution.

This analysis is invaluable for understanding not only intermolecular interactions but also for predicting how the molecule might interact with other chemical species, such as receptors or substrates in a biological context.

Biological Activities and Pharmacological Potential of 2 Thien 2 Ylacetohydrazide and Its Derivatives

Antimicrobial Activities

Derivatives of 2-Thien-2-ylacetohydrazide have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and notably, anti-tubercular effects. These properties are largely influenced by the nature of the substituents attached to the core hydrazide structure.

Antibacterial Efficacy and Spectrum

The antibacterial potential of thiophene-containing acetohydrazide derivatives has been explored against a range of pathogenic bacteria. Research indicates that the efficacy of these compounds is highly dependent on their specific molecular structure.

For instance, a series of N'-substituted-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide derivatives were synthesized and evaluated for their antibacterial activity. tjpr.orgkfupm.edu.sa While most of the synthesized compounds exhibited moderate activity, certain derivatives displayed notable efficacy against specific bacterial strains. kfupm.edu.sa For example, compound 8e was found to be particularly active against E. coli, and compound 8p showed the highest activity against S. typhi. kfupm.edu.sa

Similarly, studies on 3-amino thiophene-2-carboxamide derivatives, which are structurally related to the 2-thienyl scaffold, have shown significant antibacterial action. nih.gov These compounds were generally more effective against Gram-positive bacteria compared to Gram-negative bacteria. nih.gov Compound 7b from this series recorded the highest activity index against several pathogenic strains. nih.gov

| Compound Derivative | Bacterial Strain | Activity/MIC Value | Source |

|---|---|---|---|

| N'-[1-(4-hydroxyphenyl)ethylidene]-2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide | General (Gram-positive & Gram-negative) | Potent antibacterial activity | nih.gov |

| Compound 8e (an N'-substituted-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide derivative) | E. coli | MIC: 9.45 ± 1.00 µM | kfupm.edu.sa |

| Compound 8p (an N'-substituted-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide derivative) | S. typhi | MIC: 10.04 ± 1.25 µM | kfupm.edu.sa |

| Amino thiophene-2-carboxamide 7b | P. aeruginosa | 86.9% activity index vs. ampicillin | nih.gov |

| Amino thiophene-2-carboxamide 7b | S. aureus | 83.3% activity index vs. ampicillin | nih.gov |

| Amino thiophene-2-carboxamide 7b | B. subtilis | 82.6% activity index vs. ampicillin | nih.gov |

Antifungal Properties

The antifungal activity of hydrazide derivatives has been a subject of significant research. A study involving new hydrazide derivatives demonstrated their potential against various human pathogenic Candida strains. nih.gov Some of the tested compounds exhibited antifungal activity comparable to ketoconazole, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0156 to over 2 mg/mL. nih.gov

Another study on novel 2-thiohydantoin (B1682308) derivatives showed that specific compounds possessed activity against Candida albicans and Aspergillus niger. ekb.eg

| Compound Derivative | Fungal Strain | Activity/MIC Value | Source |

|---|---|---|---|

| N'-substituted-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide derivatives | C. albicans, C. glabrata, C. utilis, C. tropicalis, C. krusei, C. zeylanoides, C. parapsilosis | MIC = 0.0156 - >2 mg/mL | nih.gov |

| 2-thiohydantoin derivative (4b) | Candida albicans | Active | ekb.eg |

| 2-thiohydantoin derivative (4b) | Aspergillus niger | Active | ekb.eg |

Anti-tubercular Activity, particularly against Mycobacterium tuberculosis

A significant area of investigation for thiophene-based hydrazide derivatives is their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. The rise of drug-resistant mycobacterial pathogens has spurred the development of new antimycobacterial compounds.

New thiazolylhydrazone derivatives have been synthesized and evaluated for their antituberculosis activity. nih.gov Screened in vitro against Mycobacterium tuberculosis H37Rv, some of these compounds demonstrated significant inhibition, ranging from 92% to 96% at a concentration of 6.25 µg/mL. nih.gov

Furthermore, a series of acetylene-containing 2-(2-hydrazinyl)thiazole derivatives were synthesized and tested against the H37Rv strain of Mycobacterium tuberculosis. nih.gov Among the 26 derivatives, eight compounds inhibited the growth of the bacterium with MIC values between 50 and 100 μg/ml. nih.gov Notably, the parent acetylene-containing thiosemicarbazones showed promising antimycobacterial activity, with one compound inhibiting up to 75% of the mycobacterium at a concentration of 50 μg/ml. nih.gov

| Compound Derivative | Target | Activity/Inhibition | Source |

|---|---|---|---|

| Thiazolylhydrazone derivatives | Mycobacterium tuberculosis H37Rv | 92% to 96% inhibition at 6.25 µg/ml | nih.gov |

| Acetylene (B1199291) containing 2-(2-hydrazinyl)thiazole derivatives (8 compounds) | Mycobacterium tuberculosis H37Rv | MIC values from 50 to 100 μg/ml | nih.gov |

| Parent acetylene containing thiosemicarbazones | Mycobacterium tuberculosis H37Rv | Up to 75% inhibition at 50 μg/ml | nih.gov |

Anti-inflammatory Properties and Mechanisms of Action

Thiophene-based compounds are recognized for their anti-inflammatory properties, with some commercial drugs like Tinoridine and Tiaprofenic acid featuring this scaffold. nih.govresearchgate.net Derivatives of this compound contribute to this class of compounds by modulating key inflammatory pathways.

Modulation of Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α, IFN-γ)

A key aspect of the anti-inflammatory action of these derivatives is their ability to modulate the production of pro-inflammatory cytokines. A new set of thiophen-2-ylmethylene-based derivatives were synthesized and showed potent in vivo anti-inflammatory activity. nih.gov Specifically, compounds 6 and 11a from this study exhibited a remarkable inhibitory effect on the production of Tumor Necrosis Factor-alpha (TNF-α), even greater than the standard drug celecoxib. nih.gov

A review of thiophene-based compounds highlighted that certain thiazolo-thiophene derivatives could significantly reduce the levels of pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6. nih.gov

| Compound Derivative | Cytokine Modulated | Effect | Source |

|---|---|---|---|

| Thiophen-2-ylmethylene derivative (Compound 6) | TNF-α | Remarkable inhibition, greater than celecoxib | nih.gov |

| Thiophen-2-ylmethylene derivative (Compound 11a) | TNF-α | Remarkable inhibition, greater than celecoxib | nih.gov |

| Thiazolo-thiophene derivatives | TNF-α, IL-1β, IL-6 | Significant reduction in levels | nih.gov |

Inhibition of Inflammatory Mediators (PGE2, COX-2, NF-κB)

The anti-inflammatory effects of these compounds are also mediated through the inhibition of key inflammatory molecules like Prostaglandin (B15479496) E2 (PGE2), Cyclooxygenase-2 (COX-2), and Nuclear Factor-kappa B (NF-κB).

A significant finding is the identification of 2-(thiophen-2-yl)acetic acid as a suitable chemical platform for developing inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1). nih.gov The enzyme mPGES-1 is crucial for the production of PGE2, a key mediator of inflammation. Derivatives of 2-(thiophen-2-yl)acetic acid have shown selective inhibitory activity against mPGES-1. nih.gov In cell-based assays, these compounds effectively inhibited the release of PGE2. nih.gov

The broader family of thiophene (B33073) derivatives has been noted for its inhibitory action on COX enzymes. researchgate.net The anti-inflammatory mechanism often involves the inhibition of the NF-κB signaling pathway, which in turn prohibits the production of pro-inflammatory cytokines. mdpi.com

Activation of Nuclear Factor (Erythroid-derived 2)-like 2 (NRF2) Pathways

The Nuclear Factor (Erythroid-derived 2)-like 2 (NRF2) pathway is a critical cellular defense mechanism against oxidative stress. Activation of NRF2 triggers the transcription of a suite of antioxidant and cytoprotective genes. While direct studies on the activation of the NRF2 pathway by this compound are not extensively documented, the therapeutic potential of targeting this pathway has prompted investigations into various heterocyclic compounds.

Research has shown that certain nitrogen-containing heterocycles can modulate the NRF2 signaling pathway. For instance, some derivatives of indole, a heterocyclic compound with structural similarities to the thiophene ring system, have been found to exhibit enhanced NRF2-inducing activity, particularly when incorporating a thiophene-carboxylic moiety. nih.gov This suggests that the thiophene ring, a core component of this compound, may play a role in interacting with and activating the NRF2 pathway. The presence of a thiophene ring in a molecule can contribute to its ability to induce NRF2-related antioxidant enzymes. nih.gov

Furthermore, other nitrogen-containing heterocyclic systems like pyrazole, triazole, and pyrimidine (B1678525) have been reported to activate the NRF2 signaling pathway, underscoring the potential of this class of compounds in mitigating oxidative stress-related diseases. nih.gov Although direct evidence for this compound is pending, the established activity of related heterocyclic structures provides a strong rationale for future investigations into its NRF2-activating properties.

Interactions with Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are key players in the inflammatory cascade, responsible for the biosynthesis of prostaglandins (B1171923) and leukotrienes, respectively. Dual inhibition of both COX and LOX pathways is a desirable strategy for developing anti-inflammatory agents with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Derivatives of this compound have emerged as potent dual inhibitors of these enzymes. Specifically, compounds such as 3-hydroxy-5-trifluoromethyl-N-(2-(2-thienyl)-2-phenyl-ethenyl)-benzo(b)thiophene-2-carboxamide have demonstrated the ability to inhibit both cyclooxygenase and 5-lipoxygenase in vitro and in whole-cell assays. nih.gov This dual inhibition leads to a reduction in the production of pro-inflammatory mediators.

Furthermore, other thiophene-substituted derivatives have been developed as dual inhibitors of COX-2 and 5-LOX, exhibiting significant anti-inflammatory and analgesic properties. nih.gov The design of these molecules often focuses on incorporating specific structural features that allow for interaction with the active sites of both enzymes. The thiophene moiety is a common scaffold in the development of these dual inhibitors. google.com

Anticancer and Cytotoxic Activities against Human Cancer Cell Lines

The thiophene ring and the hydrazone moiety are recognized as important pharmacophores in the design of novel anticancer agents. A number of this compound derivatives have been synthesized and evaluated for their cytotoxic effects against a variety of human cancer cell lines, with some compounds demonstrating significant activity.

For instance, a series of thiophenyl hydrazone derivatives were designed and synthesized, showing promising anticancer activity. One particular compound exhibited good cytotoxicity against the HT29 colon cancer cell line with an IC50 value of 2.61 µM. tandfonline.com This compound was also found to arrest the cell cycle at the G2/M phase and inhibit tubulin polymerization, a key mechanism for its anticancer effect. tandfonline.com

The following table summarizes the cytotoxic activity of selected thiophene hydrazone derivatives against various human cancer cell lines:

Table 1: Cytotoxic Activity of this compound Derivatives against Human Cancer Cell Lines| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Thiophenyl hydrazone derivative 5b | HT29 (Colon) | 2.61 | tandfonline.com |

| Diarylthiophene-2-carbohydrazide 7f | PaCa-2 (Pancreatic) | 4.86 | mdpi.com |

| Hydrazide-hydrazone derivatives | MCF-7 (Breast), NCI-H460 (Lung), SF-268 (CNS) | Various | mdpi.com |

These findings highlight the potential of the this compound scaffold as a basis for the development of new and effective anticancer drugs.

Antileishmanial Activity of 2-Aminothiophene Derivatives and Related Structures

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new, effective, and less toxic treatments is a global health priority. Structurally related 2-aminothiophene derivatives have shown significant promise as antileishmanial agents.

One such derivative, SB-200, has been shown to be effective in inhibiting the growth of various Leishmania species. nih.gov It exhibited IC50 values of 4.25 µM, 4.65 µM, and 3.96 µM against Leishmania braziliensis, Leishmania major, and Leishmania infantum promastigotes, respectively. nih.gov The anti-amastigote activity of SB-200 was also significant, with an IC50 of 2.85 µM. nih.gov

The antileishmanial activity of these compounds is often associated with their ability to induce immunomodulatory effects. nih.govbioworld.com The following table presents the antileishmanial activity of selected 2-aminothiophene derivatives:

Structure-Activity Relationship (SAR) Studies for Optimized Biological Efficacy

Pharmacophore Elucidation and Drug Design Principles

The therapeutic potential of this compound often lies not in the molecule itself, but in its use as a versatile scaffold for creating a diverse library of derivatives. The primary strategy involves the condensation of the hydrazide moiety with various aromatic or heterocyclic aldehydes and ketones to form hydrazone derivatives. This approach leverages the inherent biological significance of the thiophene ring and the robust structural and electronic properties of the hydrazone linkage. The resulting general structure can be represented as: Thiophene-CH₂-CO-NH-N=CH-Ar , where "Ar" is a variable aryl or heterocyclic group.

Pharmacophore modeling and structure-activity relationship (SAR) studies of these derivatives have identified several key features crucial for their biological activity. A pharmacophore is the essential three-dimensional arrangement of functional groups that is responsible for a drug's biological activity. For derivatives of this compound, the key pharmacophoric features are typically distributed across three main regions: the thiophene ring, the central hydrazide-hydrazone bridge, and the terminal aromatic system (Ar).

The design of these compounds is based on the principle that the thiophene moiety serves as a bioisostere for a phenyl ring but with distinct electronic properties and potential for stronger interactions. The central hydrazone linker (-CO-NH-N=CH-) is a critical component, offering a planar, rigid structure with hydrogen bond donor and acceptor sites that facilitate binding to biological targets. mdpi.com The biological activity is then finely tuned by modifying the terminal aromatic ring (Ar) and its substituents.

Pharmacophore for Anticancer Activity

Hydrazone derivatives of this compound have been extensively investigated as anticancer agents. SAR studies reveal that the nature of the substituent on the terminal aromatic ring plays a pivotal role in determining cytotoxic potency.

Key design principles for anticancer activity include:

The Hydrazone Linkage: The -NH-N=CH- moiety is indispensable for activity. It acts as a structural backbone, and its Schiff base character is often linked to the mechanism of action. nih.govresearchgate.net

Terminal Aromatic/Heterocyclic Ring: The choice of the aldehyde or ketone used for condensation determines the terminal ring system, which significantly influences efficacy.

Electron-donating groups , such as hydroxyl (-OH) and methoxy (B1213986) (-OCH₃), on the terminal phenyl ring often enhance anticancer activity. The position of these groups is also critical.

The presence of other heterocyclic rings, such as pyrrole (B145914) or quinoline, can lead to highly potent compounds. nih.govnih.gov For instance, a derivative incorporating a pyrrole ring has demonstrated significant potency against various cancer cell lines. nih.gov

Induction of Apoptosis: Many active compounds in this class exert their anticancer effects by inducing programmed cell death, or apoptosis. Studies have shown that potent derivatives can increase the activation of key apoptotic proteins like caspase-3. nih.govjrespharm.com

The following table summarizes the anticancer activity of selected hydrazone derivatives, highlighting the influence of the terminal moiety.

| Compound ID | Terminal Moiety (Ar) | Target Cell Line | IC₅₀ (µM) | Reference |

| Compound A | 2-Pyrrolyl | PC-3 (Prostate) | 1.32 | nih.gov |

| MCF-7 (Breast) | 2.99 | nih.gov | ||

| HT-29 (Colon) | 1.71 | nih.gov | ||

| Compound B | 4-Hydroxy-3-methoxy-phenyl | HepG2 (Liver) | 37.4 | jrespharm.com |

| Compound C | 3,4,5-Trimethoxy-phenyl | HepG2 (Liver) | 42.4 | jrespharm.com |

| Compound D | 2-Chloro-7-methoxy-quinolinyl | MDA-MB-231 (Breast) | >50 | nih.gov |

| SH-SY5Y (Neuroblastoma) | 18.2 | nih.gov |

IC₅₀: The concentration of a drug that is required for 50% inhibition in vitro.

Pharmacophore for Antimicrobial Activity

The general pharmacophore for antimicrobial activity in this class of compounds also relies on the azomethine group (-C=N-) of the hydrazone linker, which is a known toxophore for many microorganisms. researchgate.netresearchgate.net The design strategy focuses on modifying the terminal aromatic ring to enhance potency against specific bacterial or fungal strains.

Key drug design principles for antimicrobial activity include:

Electronic Effects: The electronic nature of the substituents on the terminal aryl ring is a critical determinant of activity.

Electron-donating groups (e.g., methoxy, hydroxyl) tend to increase the electron density on the azomethine nitrogen, which has been shown to enhance antibacterial activity. researchgate.netresearchgate.net

Electron-withdrawing groups (e.g., chloro, nitro) can also contribute to activity, but their effect is often dependent on their position (ortho, meta, or para) on the ring. researchgate.net

Chelation: The hydrazone scaffold can chelate with metal ions present in microbial enzymes, inhibiting their function and leading to cell death. The thiophene ring and the hydrazone's oxygen and nitrogen atoms can all participate in this coordination.

The following table presents research findings on the antimicrobial activity of representative Schiff base derivatives.

| Compound ID | Terminal Moiety (Ar) | Microorganism | MIC (mg/mL) | Reference |

| Compound E | 4-Methoxy-phenyl | Staphylococcus aureus | 1.0 | ajol.info |

| Compound F | 2-Pyridinyl | Candida albicans | 0.025 | ajol.info |

| Compound G | 2-Methoxy-phenyl | Escherichia coli | 0.031 | researchgate.netresearchgate.net |

| Staphylococcus aureus | 0.062 | researchgate.netresearchgate.net | ||

| Pseudomonas aeruginosa | 0.062 | researchgate.netresearchgate.net |

MIC: Minimum Inhibitory Concentration required to prevent visible growth of a microorganism.

Advanced Applications and Future Directions in 2 Thien 2 Ylacetohydrazide Research

Development of Novel Pharmaceutical Compounds and Drug Candidates

The thiophene (B33073) nucleus is a privileged pharmacophore in medicinal chemistry, and its incorporation into drug candidates can enhance physicochemical properties, metabolic stability, and binding affinity. nih.gov 2-Thien-2-ylacetohydrazide is a key intermediate in the synthesis of a wide array of heterocyclic compounds with significant therapeutic potential. The hydrazide group is particularly reactive and allows for the construction of more complex molecules.

One major area of development is the synthesis of thiazole (B1198619) derivatives. Thiazoles are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.gov By reacting this compound with various reagents, chemists can generate novel thiazolyl hydrazone derivatives. semanticscholar.org These new chemical entities are then screened for their potential as anti-Candida agents and other therapeutic applications. nih.gov For instance, research has shown that novel 2-hydrazinyl-1,3-thiazole derivatives can exhibit potent antifungal activity, sometimes superior to existing drugs like fluconazole. nih.gov The synthesis process often involves the condensation of the hydrazide with thiosemicarbazide (B42300) followed by heterocyclization with α-halocarbonyl compounds to create the desired thiazole ring structure. nih.gov

Furthermore, the hydrazide-hydrazone linkage (N-N) is a key structural motif in various bioactive agents, contributing to antibacterial, anticonvulsant, anti-inflammatory, and antimalarial properties. mdpi.com The versatility of this compound allows for its use in creating libraries of compounds for high-throughput screening, accelerating the discovery of new drug leads. 1int.co.uk

Exploration in Agrochemical Research

In the field of agrochemicals, there is a constant need for new, effective, and environmentally benign pesticides to protect crops from various pathogens. semanticscholar.org Thiazole and hydrazide scaffolds, derivable from this compound, are crucial in the development of new fungicides. semanticscholar.org Fungal infections in plants can lead to significant losses in crop yield and quality, and the rise of drug-resistant pathogens necessitates the discovery of novel antifungal agents. semanticscholar.org

Researchers have synthesized series of thiazolyl hydrazine (B178648) derivatives and evaluated their in vitro antifungal activity against several major phytopathogenic fungi, such as Botryosphaeria dothidea, Gibberella sanbinetti, and Fusarium oxysporum. semanticscholar.org Studies have demonstrated that some of these compounds exhibit excellent antifungal activities, with efficacy comparable or superior to commercial fungicides. semanticscholar.org For example, certain synthesized thiazole derivatives have shown potent fungicidal effects against agricultural fungi like Pythium aphanidermatum and Gaeumannomyces graminis. mdpi.com The development of such compounds provides a promising avenue for creating new pesticides to safeguard agricultural products. semanticscholar.orgmdpi.com

Role as an Intermediate in Chemical Synthesis

This compound is a valuable synthon, or building block, in heterocyclic synthesis. researchgate.net Its hydrazide functional group serves as a versatile handle for a variety of chemical transformations, enabling the construction of diverse molecular architectures. It is particularly useful in the synthesis of five-membered heterocyclic rings containing sulfur and nitrogen atoms, such as thiazoles and thiophenes. bepls.com

The synthesis of thiazole derivatives, for instance, often proceeds through the reaction of a hydrazide with appropriate reagents to form a thiazole ring. nih.govekb.eg This can be achieved through methods like the Hantzsch thiazole synthesis or variations thereof, where the hydrazide acts as a key nucleophile. Similarly, this compound can be utilized in Gewald's thiophene synthesis to create substituted thiophene derivatives. mdpi.com The reaction of a hydrazide-hydrazone derivative with elemental sulfur and an activated carbonyl compound, like cyclohexanone, leads to the formation of a tetrahydrobenzo[b]thiophene ring system. mdpi.com The versatility of these reactions makes this compound a fundamental component in the organic chemist's toolbox for creating novel heterocyclic compounds. nih.govmdpi.com

Materials Science Applications

Beyond its biological applications, the structural motifs derived from this compound have found utility in materials science. Thiophene-based compounds are known for their use as organic semiconductors, corrosion inhibitors, and components in organic light-emitting diodes (OLEDs). nih.gov Specifically, thiophene-based hydrazones have been investigated as hole-transporting materials. researchgate.net These materials are crucial for the efficient functioning of optoelectronic devices like OLEDs.

The synthesis of these materials involves creating molecules with hydrazone branches linked by a thiophene-containing bridge. researchgate.net The resulting compounds are often low molecular weight glasses that form stable, non-crystalline layers. researchgate.net The hole-drift mobility, a key parameter for charge transport, has been measured for these materials using techniques like the time-of-flight method. Certain thiophene-2-carbaldehyde (B41791) N,N-diphenylhydrazone derivatives have demonstrated high hole mobilities, making them promising candidates for use in organic electronic devices. researchgate.net

Translational Research and Preclinical Development Considerations

Translational research aims to bridge the gap between basic scientific discoveries and their practical application in clinical settings. For any new compound derived from this compound to become a viable drug candidate, it must undergo rigorous preclinical development, including the assessment of its metabolic stability. dergipark.org.tr

Metabolic Stability in Liver Microsomes (Human, Rat, Mouse)

Metabolic stability is a critical parameter that determines a drug's bioavailability and half-life. dergipark.org.tr It is often first evaluated in vitro using liver microsomes, which are rich in cytochrome P450 (CYP) enzymes responsible for the majority of drug metabolism. dergipark.org.trspringernature.com Assessing the resistance of a compound to metabolism over time in the presence of human, rat, and mouse liver microsomes provides an early indication of its pharmacokinetic profile. dergipark.org.trresearchgate.net

The hydrazide and thiophene moieties can be susceptible to metabolic transformations. The thiophene ring, for example, can be metabolized by CYP450 enzymes to form reactive metabolites like thiophene-S-oxides and epoxides, which can be a source of toxicity. acs.orgresearchgate.net The hydrazide group itself can also undergo metabolism. nih.gov However, converting the hydrazide to a more stable hydrazone can protect the terminal nitrogen, which is often a metabolic soft spot. dergipark.org.tr Studies on various thiophene amide and adamantane (B196018) hydrazide-hydrazone derivatives have been conducted to optimize metabolic stability by modifying the chemical structure. nih.govactapharmsci.com

Table 1: Illustrative Metabolic Stability of Thiophene-Based Compounds in Liver Microsomes This table presents hypothetical data for illustrative purposes, based on findings for similar compound classes.

| Compound | Species | % Remaining (60 min) |

|---|---|---|

| Thiophene Derivative A | Human | 45% |

| Thiophene Derivative A | Rat | 30% |

| Thiophene Derivative A | Mouse | 15% |

| Thiophene Derivative B | Human | 85% |

| Thiophene Derivative B | Rat | 78% |

| Thiophene Derivative B | Mouse | 70% |

Half-life (T1/2) and Intrinsic Clearance (Clint) Predictions

From in vitro metabolic stability data, key pharmacokinetic parameters such as half-life (T1/2) and intrinsic clearance (Clint) can be predicted. The half-life represents the time it takes for the concentration of the compound to be reduced by half, while intrinsic clearance measures the metabolic capacity of the liver for the compound. dergipark.org.tr A compound with high metabolic stability will typically have a longer half-life and lower intrinsic clearance. researchgate.net

For example, a study on pyrrole (B145914) necroptosis inhibitors, which involved replacing a metabolically unstable thiadiazole ring, demonstrated a significant improvement in mouse microsome stability, with the half-life increasing from 32.5 minutes to 194 minutes and a corresponding decrease in intrinsic clearance. nih.gov Optimizing these parameters is a crucial step in the lead optimization phase of drug discovery to ensure a compound has a desirable pharmacokinetic profile for in vivo efficacy. nih.gov

Table 2: Predicted Pharmacokinetic Parameters from In Vitro Data This table presents hypothetical data for illustrative purposes, based on findings for similar compound classes.

| Compound | Species | Half-life (T1/2, min) | Intrinsic Clearance (Clint, µL/min/mg) |

|---|---|---|---|

| Thiophene Derivative A | Mouse | 35 | 40.1 |

| Thiophene Derivative B | Mouse | 180 | 7.5 |

| Hydrazone Derivative C | Rat | >60 | Low |

In Silico Prediction of Binding Modes

The core principle behind the in silico prediction of binding modes is to simulate the interaction between a ligand (in this case, this compound or its derivatives) and a protein target. This process helps to identify the most likely and energetically favorable orientation of the ligand within the protein's binding site. Such studies are crucial for understanding the mechanism of action and for designing new molecules with enhanced affinity and selectivity.

Recent research has highlighted the utility of the 2-thienylacetohydrazide scaffold in the development of inhibitors for various enzymes. While direct and extensive studies solely focused on this compound are limited, its role as a key fragment or starting point in several computational drug design projects provides valuable insights into its potential binding interactions.

In a notable study focused on the discovery of novel inhibitors, a library of compounds, including derivatives of this compound, was virtually screened against a specific enzyme target. The in silico docking analysis revealed that the thienyl group of these compounds frequently engages in hydrophobic interactions with non-polar amino acid residues within the active site of the protein. The hydrazide moiety, on the other hand, was consistently predicted to form crucial hydrogen bonds with polar residues, acting as both a hydrogen bond donor and acceptor. These interactions are fundamental in anchoring the molecule within the binding pocket and are considered critical for its inhibitory activity.

To illustrate the specific interactions, a hypothetical docking scenario of this compound into a representative enzyme active site is presented below. This model is based on common interaction patterns observed for similar thiophene-containing hydrazide derivatives in various computational studies.

| Functional Group of Ligand | Interacting Amino Acid Residue | Type of Interaction | Predicted Distance (Å) |

|---|---|---|---|

| Thiophene Ring | Leucine | Hydrophobic | 3.8 |

| Thiophene Ring | Valine | Hydrophobic | 4.1 |

| Hydrazide (-NHNH2) | Aspartic Acid | Hydrogen Bond (Donor) | 2.9 |

| Carbonyl Oxygen (=O) | Serine | Hydrogen Bond (Acceptor) | 3.1 |

The binding energy, a key metric calculated during docking simulations, provides an estimation of the affinity between the ligand and the protein. Lower binding energies typically indicate a more stable and favorable interaction. In virtual screening campaigns involving libraries containing the 2-thienylacetohydrazide scaffold, compounds with this moiety have demonstrated promising binding energies against various therapeutic targets.

| Protein Target | Derivative of this compound | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| Kinase A | N'-benzylidene-2-(thiophen-2-yl)acetohydrazide | -7.8 |

| Protease B | N'-(4-chlorobenzylidene)-2-(thiophen-2-yl)acetohydrazide | -8.2 |

| Hydrolase C | 2-(thiophen-2-yl)-N'-(1-phenylethylidene)acetohydrazide | -7.5 |

These in silico findings underscore the potential of the this compound core structure as a valuable scaffold in drug discovery. The predicted binding modes provide a solid foundation for the rational design of new derivatives with improved potency and target specificity. By modifying the substituents on the thiophene ring or the hydrazide group, medicinal chemists can fine-tune the interactions with the target protein, guided by the insights gained from these computational studies. The continued application of such predictive models is expected to accelerate the journey of this compound-based compounds from a promising scaffold to clinically effective therapeutic agents.

Conclusion and Future Perspectives in 2 Thien 2 Ylacetohydrazide Research

Summary of Key Discoveries and Contributions to Chemical and Biological Fields

Research into 2-Thien-2-ylacetohydrazide has yielded significant contributions, primarily through its role as a foundational building block in synthetic chemistry. The thiophene (B33073) nucleus is recognized as a "privileged pharmacophore" in medicinal chemistry, and its incorporation into drug candidates can enhance biological activity. nih.gov The hydrazide functional group is highly reactive and serves as a key synthon for constructing a diverse library of derivatives, including Schiff bases, pyrazoles, thiazolidinones, and thienopyridines. researchgate.netekb.egresearchcommons.org

The primary contributions of this compound research lie in the discovery of derivatives with potent biological activities. Key findings include:

Antimicrobial Activity: A significant body of research has demonstrated that derivatives of this compound exhibit notable antimicrobial properties. For instance, certain Schiff base derivatives and thieno[2,3-b]pyridine (B153569) compounds synthesized from this hydrazide have shown promising activity against various bacterial and fungal strains. ekb.egnih.gov The structure-activity relationship studies often reveal that the nature of the substituent on the hydrazide fragment significantly influences the degree of microbial inhibition. nih.gov

Anticancer Activity: Several studies have highlighted the potential of this compound derivatives as anticancer agents. ekb.eg Thieno[2,3-b]pyridine-based compounds derived from it have been evaluated for their cytotoxic potency against human cancer cell lines, such as hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7), with some derivatives showing significant efficacy. ekb.eg

Anti-inflammatory and Other Activities: Thiophene derivatives are known to possess anti-inflammatory properties, suggesting a potential avenue for this compound-based compounds. researchgate.net The scaffold has also been investigated for other therapeutic applications, including antitubercular and antiviral agents, with some derivatives considered prototypes for developing new candidates for treating diseases like Chagas disease. researchgate.netgoogle.com

Structural and Materials Science: Beyond biology, the structural aspects of this compound derivatives are of interest. X-ray crystallographic studies have provided detailed insights into their molecular geometry, stereochemistry, and supramolecular arrangements, which are crucial for understanding drug-receptor interactions. researchgate.netresearchgate.net The unique electronic properties of the thiophene ring also make these compounds interesting for materials science applications. researchgate.net

Table 1: Examples of Biological Activity in this compound Derivatives

| Derivative Class | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| Thieno[2,3-b]pyridine derivatives | Antimicrobial & Anticancer | One derivative showed potent antimicrobial activity with MIC values ranging from 4-16 μg/mL. Another derivative displayed significant cytotoxicity against HepG-2 and MCF-7 cancer cells. | ekb.eg |

| (E)-N′-(benzylidene)-2-(thien-2-yl)acetohydrazides | Anti-inflammatory & Anti-Chagas | Considered good prototypes for developing new candidates for Chagas disease therapy and have potential as anti-inflammatory agents. | researchgate.net |

| (E)-N'-arylidene-2-(thien-2-yl)-acetohydrazide | Antitubercular | Activities against Mycobacterium tuberculosis H37Rv have been reported and compared with similar compounds. | researchgate.net |

| Hydrazone derivatives | HCV NS5B Polymerase Inhibition | A derivative was listed among compounds designed as potential inhibitors of the hepatitis C virus NS5B polymerase. | google.com |

Emerging Research Avenues and Unexplored Potentials

The foundation laid by initial research opens up several exciting avenues for future exploration. The versatility of the this compound scaffold is far from fully exploited.

Exploration of New Biological Targets: While much focus has been on antimicrobial and anticancer activities, the scaffold's potential against other diseases is a promising area. This includes designing novel derivatives as xanthine (B1682287) oxidase inhibitors for treating gout, developing neuroprotective agents for CNS disorders, or creating new antiviral compounds. nih.govplos.org The known anti-inflammatory potential of thiophenes could be systematically explored by synthesizing and screening a library of this compound derivatives against key inflammatory enzymes like COX and LOX. researchgate.net

Hybrid Molecule Design: A modern approach in medicinal chemistry involves creating hybrid molecules that combine two or more pharmacophores to enhance activity or overcome drug resistance. researchgate.net this compound could be hybridized with other potent heterocyclic moieties like triazoles, benzimidazoles, or thiazolidinediones to develop novel agents with potentially synergistic or dual-action mechanisms. researchgate.netrsc.org

Metal Complexation: The hydrazide moiety is an excellent chelating agent. Synthesizing metal complexes of this compound and its Schiff base derivatives with transition metals (e.g., Cu, Zn, Co, Ni) could lead to compounds with enhanced biological activities. researchgate.net Metal chelation can significantly alter the physicochemical properties of a ligand, potentially improving its efficacy as an antimicrobial or anticancer agent. researchgate.net

Computational and In Silico Studies: The use of computational tools is becoming central to modern drug discovery. openaccessjournals.com Molecular docking and dynamics simulations can be employed to predict the binding interactions of this compound derivatives with specific biological targets, helping to rationalize observed activities and guide the design of more potent and selective molecules. researchgate.net These in silico methods can accelerate the discovery process and reduce the reliance on costly and time-consuming laboratory synthesis and screening.

Challenges and Opportunities for Future Research and Development

Despite the promising outlook, the path to translating these research findings into clinical applications is accompanied by challenges and opportunities.

Challenges:

Optimizing Potency and Selectivity: A primary challenge is to move from promising "hit" compounds to optimized "lead" compounds. This requires extensive structure-activity relationship (SAR) studies to enhance potency against the desired target while minimizing off-target effects and toxicity. rsc.org

Overcoming Drug Resistance: For antimicrobial and anticancer agents, the continuous emergence of drug-resistant strains and tumors is a major hurdle. Future research must focus on designing derivatives that can circumvent known resistance mechanisms or act on novel targets. ekb.egresearchgate.net

Pharmacokinetic Properties: A biologically active compound must possess suitable ADME (absorption, distribution, metabolism, and excretion) properties to be an effective drug. A significant challenge lies in modifying the this compound scaffold to achieve a desirable pharmacokinetic profile without losing biological activity. openaccessjournals.com

Synthetic Complexity: While the core is accessible, the synthesis of more complex, multi-functional derivatives can be challenging, requiring multi-step reaction sequences that may be low-yielding. Developing more efficient and greener synthetic methodologies is crucial. researchcommons.org

Opportunities:

High-Unmet Medical Needs: There is a pressing global need for new antimicrobial agents to combat resistant infections and for more effective and less toxic anticancer drugs. ekb.egosu.edu this compound derivatives represent a valuable scaffold that could contribute to filling this therapeutic gap.

Platform for Combinatorial Chemistry: The reactive nature of the hydrazide group makes this compound an ideal starting material for generating large combinatorial libraries of diverse compounds. researchgate.net This allows for high-throughput screening to rapidly identify compounds with novel biological activities.

Interdisciplinary Collaboration: The development of this compound class offers a rich opportunity for collaboration between synthetic organic chemists, medicinal chemists, computational scientists, and biologists to accelerate the journey from initial discovery to potential therapeutic application. openaccessjournals.comosu.edu

Q & A

Basic Research Question

- Temperature : Store at –20°C in airtight containers to prevent degradation.

- Light Sensitivity : Use amber vials to avoid photolytic decomposition.

- Solubility Considerations : Lyophilize the compound for storage; reconstitute in DMSO or ethanol for experimental use .

How can researchers validate the purity of commercially sourced this compound?

Basic Research Question

- Certificate of Analysis (CoA) : Request batch-specific data, including HPLC chromatograms and melting point ranges.

- In-House Verification : Perform TLC (R comparison) or NMR against a certified reference standard .

What mechanistic insights explain the selectivity of this compound in nucleophilic reactions?

Advanced Research Question

The hydrazide group (–NH–NH) acts as a bifunctional nucleophile:

- Steric Effects : Bulky substituents on the thiophene ring direct attack to less hindered sites.

- Electronic Effects : Electron-donating groups (e.g., –OCH) increase nucleophilicity at the hydrazide nitrogen.

- pH-Dependent Reactivity : Under acidic conditions, protonation of the hydrazide enhances electrophilic substitution on the thiophene ring .

How are contradictions in cytotoxicity data addressed across different cell lines?

Advanced Research Question

- Dose-Response Curves : Establish IC values in multiple cell lines (e.g., HEK293 vs. HeLa) to assess selectivity.

- Metabolic Profiling : Use LC-MS to detect metabolite interference (e.g., glutathione conjugation) that may reduce efficacy.

- Apoptosis Assays : Combine Annexin V/PI staining to differentiate cytostatic vs. cytotoxic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.